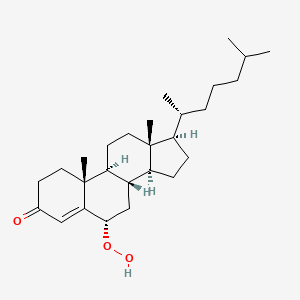
6alpha-Hydroperoxycholest-4-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6alpha-Hydroperoxycholest-4-en-3-one is a derivative of cholesterol, a sterol that plays a crucial role in the structure and function of cell membranes in animals.
Preparation Methods
Synthetic Routes and Reaction Conditions
6alpha-Hydroperoxycholest-4-en-3-one is typically synthesized through the enzymatic oxidation of cholesterol. Cholesterol oxidase, an enzyme produced by various microorganisms such as Chromobacterium sp. and Burkholderia cepacia, catalyzes the oxidation of cholesterol to form this compound . The reaction conditions generally involve the presence of oxygen and the enzyme at optimal pH and temperature settings. For instance, the enzyme from Chromobacterium sp. DS-1 shows optimal activity at pH 7.0 and 65°C .
Industrial Production Methods
Industrial production of this compound involves the large-scale cultivation of microorganisms that produce cholesterol oxidase. The enzyme is then extracted and purified from the culture supernatant. The purified enzyme is used to oxidize cholesterol under controlled conditions to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
6alpha-Hydroperoxycholest-4-en-3-one primarily undergoes oxidation reactions. The compound can be further oxidized to form various products, depending on the reagents and conditions used .
Common Reagents and Conditions
Common reagents used in the oxidation of this compound include oxygen and hydrogen peroxide. The reactions are typically carried out under mild conditions, such as ambient temperature and neutral pH .
Major Products Formed
The major products formed from the oxidation of this compound include 3-ketosteroids and other oxidized derivatives of cholesterol .
Scientific Research Applications
6alpha-Hydroperoxycholest-4-en-3-one has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of various steroidal compounds. .
Biology: In biological research, this compound is used to study the metabolic pathways of cholesterol and its derivatives. .
Industry: In the industrial sector, this compound is used in the production of steroid drugs and other pharmaceutical products. .
Mechanism of Action
The mechanism of action of 6alpha-Hydroperoxycholest-4-en-3-one involves its role as an intermediate in the oxidation of cholesterol. Cholesterol oxidase catalyzes the oxidation of cholesterol to this compound, which is then further oxidized to produce other steroidal compounds . The molecular targets and pathways involved in this process include the enzyme’s active site, where the oxidation reactions take place, and the subsequent metabolic pathways that process the oxidized products .
Comparison with Similar Compounds
6alpha-Hydroperoxycholest-4-en-3-one can be compared with other similar compounds, such as:
Cholest-4-en-3-one: This compound is an intermediate in the oxidation of cholesterol and is structurally similar to this compound. .
6beta-Hydroperoxycholest-4-en-3-one: This is another oxidized derivative of cholesterol, differing from this compound in the stereochemistry of the hydroperoxy group
The uniqueness of this compound lies in its specific structure and reactivity, which make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
2603-75-0 |
|---|---|
Molecular Formula |
C27H44O3 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(6S,8S,9S,10R,13R,14S,17R)-6-hydroperoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H44O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(30-29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h15,17-18,20-23,25,29H,6-14,16H2,1-5H3/t18-,20+,21-,22+,23+,25+,26-,27-/m1/s1 |
InChI Key |
CVJNCIPPOLWWCO-FQIKLQBFSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)OO)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)OO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


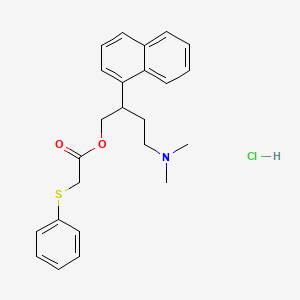
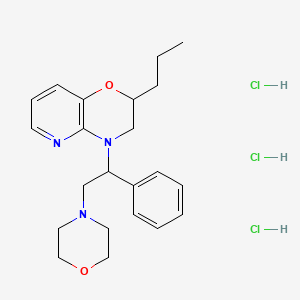
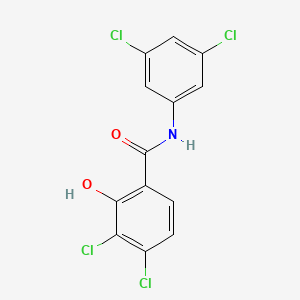
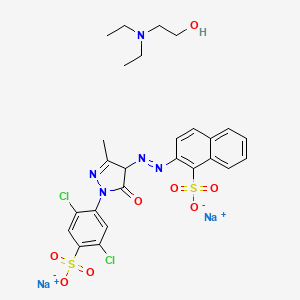

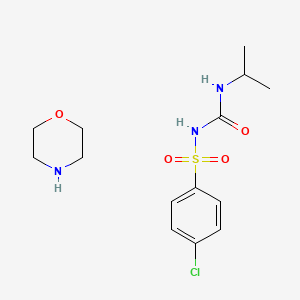

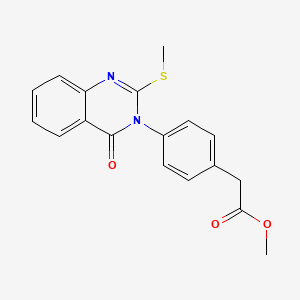
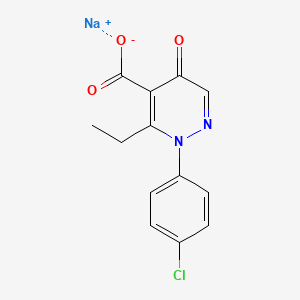
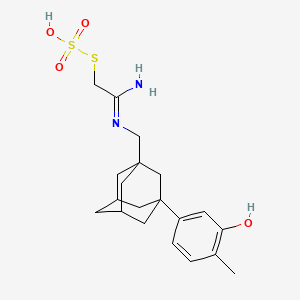
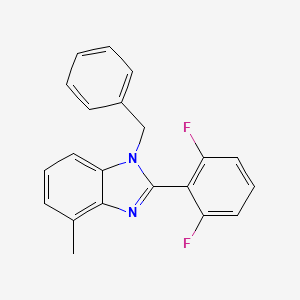
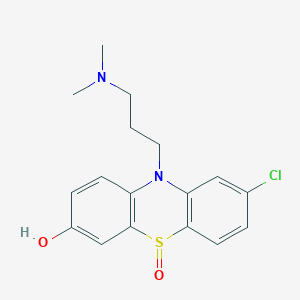
![3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one](/img/structure/B12754423.png)

